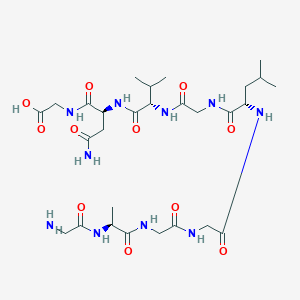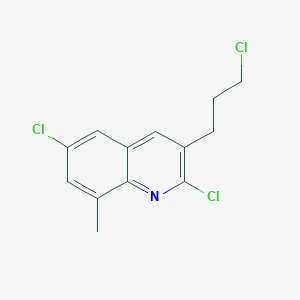![molecular formula C18H25Cl3N2O B12629529 N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B12629529.png)
N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a methoxyphenyl group, and a dimethylethane-1,2-diamine moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which are often used to enhance the solubility and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the reaction of 2-chlorobenzyl chloride with 3-hydroxybenzyl alcohol to form 3-[(2-chlorophenyl)methoxy]benzyl alcohol. This intermediate is then reacted with N,N-dimethylethylenediamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: Shares structural similarities with the chlorophenyl and methoxyphenyl groups.
Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H25Cl3N2O |
|---|---|
Peso molecular |
391.8 g/mol |
Nombre IUPAC |
N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C18H23ClN2O.2ClH/c1-21(2)11-10-20-13-15-6-5-8-17(12-15)22-14-16-7-3-4-9-18(16)19;;/h3-9,12,20H,10-11,13-14H2,1-2H3;2*1H |
Clave InChI |
FAIJUGPLORYLRA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNCC1=CC(=CC=C1)OCC2=CC=CC=C2Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,4R,9aS,9bR)-2-(2-methyl-4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12629454.png)

![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)


![N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12629472.png)
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12629489.png)
![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)


![1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B12629508.png)


![(4s)-4-[(1r)-1-Hydroxy-2-({1-[3-(1-Methylethyl)phenyl]cyclopropyl}amino)ethyl]-19-(Methoxymethyl)-11-Oxa-3,16-Diazatricyclo[15.3.1.1~6,10~]docosa-1(21),6(22),7,9,17,19-Hexaen-2-One](/img/structure/B12629521.png)
